AG 370

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

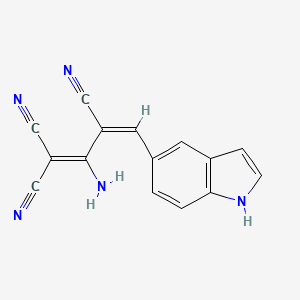

Molecular Formula |

C15H9N5 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

(3E)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |

InChI |

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6- |

InChI Key |

CMMDWEJTQUTCKG-SDQBBNPISA-N |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C(/C#N)\C(=C(C#N)C#N)N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of AG-370

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-370 is a tyrphostin derivative identified as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. By targeting the ATP-binding site of the receptor's tyrosine kinase domain, AG-370 effectively blocks the autophosphorylation of PDGFR and downstream signaling cascades, leading to the inhibition of mitogenesis and cell proliferation. This guide provides a comprehensive overview of the mechanism of action of AG-370, including its effects on cellular signaling, quantitative data from key experiments, and detailed experimental protocols. Additionally, it explores the emerging evidence suggesting a secondary role for AG-370 as a microtubule-targeting agent.

Core Mechanism of Action: PDGFR Kinase Inhibition

AG-370, also known as NSC 651712, is a potent, cell-permeable inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1] Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of the PDGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is selective for PDGFR over the Epidermal Growth Factor Receptor (EGFR).[1]

Quantitative Data

The inhibitory activity of AG-370 has been quantified in various assays, as summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDGF-induced mitogenesis) | 20 µM | Human bone marrow fibroblasts | [1] |

| IC50 (EGF-induced mitogenesis) | 50 µM | Not specified | [1] |

| IC50 (Human serum-induced mitogenesis) | 50 µM | Not specified | [1] |

| IC50 (EGFR kinase inhibition) | 820 µM | Not specified |

Signaling Pathway

The binding of PDGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various SH2 domain-containing proteins, initiating multiple downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration. AG-370, by blocking the initial autophosphorylation step, effectively shuts down these downstream signals.

Experimental Protocols

PDGFR Kinase Activity Assay (In Vitro)

This protocol is a generalized method for assessing the inhibitory effect of compounds on PDGFR kinase activity.

Objective: To determine the IC50 value of AG-370 for the inhibition of PDGFR autophosphorylation.

Materials:

-

Recombinant human PDGFR-β kinase domain

-

ATP, [γ-³²P]ATP

-

Poly(Glu, Tyr) 4:1 as a synthetic substrate

-

AG-370

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant PDGFR-β, and the synthetic substrate.

-

Add varying concentrations of AG-370 (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in cold 10% TCA.

-

Wash the phosphocellulose papers extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each AG-370 concentration and determine the IC50 value.

Mitogenesis Assay (Thymidine Incorporation Assay)

This protocol outlines a common method to measure cell proliferation by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.[2][3][4][5][6]

Objective: To determine the effect of AG-370 on PDGF-induced cell proliferation.

Materials:

-

Human bone marrow fibroblasts (or other PDGF-responsive cell line)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Recombinant human PDGF-BB

-

AG-370

-

[³H]Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a 96-well plate and grow to sub-confluency.

-

Starve the cells by incubating in a serum-free medium for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

Pre-treat the cells with various concentrations of AG-370 (or vehicle control) for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 10 ng/mL) in the continued presence of AG-370.

-

After a suitable incubation period (e.g., 18-24 hours), add [³H]thymidine to each well and incubate for an additional 4-6 hours.

-

Wash the cells with cold PBS to remove unincorporated [³H]thymidine.

-

Precipitate the DNA by adding cold 10% TCA and incubating at 4°C.

-

Wash the precipitate with ethanol.

-

Lyse the cells (e.g., with NaOH) and transfer the lysate to scintillation vials containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of PDGF-induced mitogenesis for each AG-370 concentration and determine the IC50 value.

Secondary Mechanism of Action: Microtubule Targeting

Emerging, though less established, evidence suggests that AG-370 may also function as a microtubule-targeting agent. This activity appears to be distinct from its effects on PDGFR.

Evidence for Microtubule Disruption

Some studies have indicated that AG-370 can induce mitotic arrest and interfere with microtubule polymerization.[7][8] The proposed mechanism involves the inhibition of tubulin assembly, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest at the G2/M phase. This can ultimately trigger apoptosis.[7][8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a general framework for assessing the effect of a compound on tubulin polymerization.

Objective: To determine if AG-370 directly affects the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin

-

GTP

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

AG-370

-

A spectrophotometer with temperature control capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing polymerization buffer and purified tubulin on ice.

-

Add varying concentrations of AG-370 (or vehicle control) to the reaction mixture.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves in the presence of AG-370 to the control to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

AG-370 is a well-characterized inhibitor of the PDGFR kinase, demonstrating a clear mechanism of action through the blockade of receptor autophosphorylation and downstream mitogenic signaling. The provided quantitative data and experimental protocols offer a solid foundation for researchers investigating its effects. The potential secondary role of AG-370 as a microtubule-targeting agent presents an interesting area for further investigation, which could reveal additional therapeutic applications for this compound. This guide serves as a technical resource for scientists and professionals in the field of drug development, providing the necessary information to understand and further explore the multifaceted activities of AG-370.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. revvity.com [revvity.com]

- 4. cytologicsbio.com [cytologicsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: AG 370 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and validation of the molecular target of AG 370, a tyrphostin compound. The document details the methodologies for key experiments, presents quantitative data in a structured format, and visualizes critical signaling pathways and experimental workflows.

Introduction to this compound

This compound is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases.[1] It has been identified as a selective and potent inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase.[1] Its chemical name is 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile, and it is assigned the CAS number 134036-53-6. This guide will focus on the experimental procedures to identify and validate the Platelet-Derived Growth Factor Receptor (PDGFR) as the primary target of this compound.

It is important to note that the designation "this compound" has also been associated with a microtubule-targeting agent in some literature. This guide, however, is dedicated to the tyrphostin PDGFR inhibitor.

Target Identification: Pinpointing PDGFR

The initial identification of PDGFR as the target of this compound likely involved a combination of screening assays against a panel of kinases and subsequent validation experiments. The primary methods to confirm this interaction are detailed below.

In Vitro Kinase Assay

An in vitro kinase assay is a direct method to measure the inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Experimental Protocol: In Vitro PDGFR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified PDGFR.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Adenosine Triphosphate (ATP), [γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant PDGFRβ, and the peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Target Validation in a Cellular Context

To confirm that this compound inhibits PDGFR within a living cell, the following experiments are crucial.

Experimental Protocol: Western Blot for PDGFR Autophosphorylation

Objective: To assess the ability of this compound to inhibit the autophosphorylation of PDGFR in cultured cells upon stimulation with PDGF.

Materials:

-

Human bone marrow fibroblasts or other cells expressing PDGFR

-

Platelet-Derived Growth Factor-BB (PDGF-BB)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture human bone marrow fibroblasts to near confluency.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the anti-phospho-PDGFRβ antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.

Functional Validation: Cellular Effects of this compound

Validating the functional consequences of PDGFR inhibition by this compound is a critical step.

Experimental Protocol: Cell Proliferation Assay

Objective: To determine the effect of this compound on PDGF-induced cell proliferation.

Materials:

-

Human bone marrow fibroblasts or other PDGF-responsive cells

-

PDGF-BB

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., BrdU or MTT)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL).

-

Incubate for a period conducive to cell proliferation (e.g., 48 hours).

-

Add the cell proliferation reagent (e.g., BrdU or MTT) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable, proliferating cells.

-

Calculate the percentage of inhibition of proliferation at each concentration of this compound.

-

Determine the IC50 value for the inhibition of cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value (IC50) | Cell/System Context | Reference |

| PDGF-induced Mitogenesis Inhibition | 20 µM | Human bone marrow fibroblasts | [1] |

| EGF-induced Mitogenesis Inhibition | 50 µM | Human bone marrow fibroblasts | [1] |

| Human Serum-induced Mitogenesis Inhibition | 50 µM | Human bone marrow fibroblasts | [1] |

Visualizations

PDGF Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PDGF binding to its receptor, which is inhibited by this compound.

Caption: this compound inhibits the PDGFR signaling cascade.

Experimental Workflow for Target Validation

The logical flow of experiments to validate the target of this compound is depicted below.

References

An In-depth Technical Guide to the Tyrphostin AG 370: Chemical Structure, Synthesis, and Mechanism of Action

Introduction: AG 370 is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Specifically classified as an indole tyrphostin, this compound demonstrates selective inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase.[1] Its ability to interfere with critical signaling pathways has made it a valuable tool in cancer research and for studying cellular proliferation mechanisms. This guide provides a detailed overview of its chemical properties, a general synthesis pathway, and its role in inhibiting PDGF-mediated signaling.

Chemical Structure and Properties

This compound is structurally characterized by an indole ring linked to a pentenetricarbonitrile moiety. This structure is responsible for its competitive binding to the ATP-binding site of the PDGF receptor's kinase domain.

-

Formal Name: 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile[1]

-

Synonym: NSC 651712[1]

-

Molecular Formula: C₁₅H₉N₅[1]

-

SMILES: C1=C(C=C2C(=C1)C=CN2)C=C(C(=C(C#N)C#N)N)C#N

-

InChI Key: CMMDWEJTQUTCKG-WUXMJOGZSA-N

Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 259.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% (cis/trans mixture) | [1] |

| UV/Vis Maximum (λmax) | 260, 367 nm | [1] |

| IC₅₀ (PDGF Receptor) | 20 µM | [1] |

| IC₅₀ (EGF Receptor) | 820 µM (weak inhibition) | [1] |

| Solubility (DMSO) | ~30 mg/mL | [1] |

| Solubility (DMF) | ~30 mg/mL | [1] |

| Aqueous Solubility | Sparingly soluble. A 1:6 solution of DMSO:PBS (pH 7.2) yields ~0.1 mg/mL. | [1] |

Synthesis Pathway

The synthesis of this compound, like many other tyrphostins, is achieved through a Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound.[2] In the case of this compound, the precursors are Indole-5-carboxaldehyde and a tricarbonitrile methylene compound . A common catalyst for this reaction is a weak base such as piperidine.[2][3]

Experimental Protocol (General)

The following provides a generalized protocol based on standard procedures for tyrphostin synthesis.[2][3]

-

Reactant Preparation: Dissolve Indole-5-carboxaldehyde and a molar equivalent of the active tricarbonitrile compound in a suitable anhydrous solvent mixture, such as DMF/Methanol (10:1).

-

Catalysis: Add a catalytic amount of piperidine to the solution.

-

Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is washed with appropriate solvents (e.g., ethanol, DCM) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization or column chromatography.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy.

References

AG 370: A Technical Guide to In Vitro and In Vivo Efficacy Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 370, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway. Dysregulation of this pathway is a known driver in the pathogenesis of various proliferative diseases, including numerous cancers. This technical guide provides a comprehensive overview of the available in vitro efficacy data for this compound and outlines a framework for potential in vivo evaluation based on studies of similar compounds.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of the PDGFR. This action blocks the initial step of signal transduction, which is the ligand-induced autophosphorylation of the receptor. Consequently, the recruitment and activation of downstream signaling proteins are prevented, leading to the inhibition of mitogenesis and cell proliferation.

Signaling Pathway

The PDGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and migration. The binding of PDGF to its receptor initiates a series of phosphorylation events that activate multiple downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. This compound's inhibition of PDGFR autophosphorylation effectively shuts down these pro-survival and proliferative signals.

AG 370: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 370, a member of the tyrphostin family of protein kinase inhibitors, is a selective antagonist of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[][2] By targeting the ATP binding site of the receptor's catalytic domain, this compound effectively blocks the downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols for its study.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of PDGFR tyrosine kinase activity. This inhibition is selective, with significantly less activity against the Epidermal Growth Factor Receptor (EGFR).

Quantitative Pharmacodynamic Data

| Parameter | Target | Cell Line/System | Value | Reference |

| IC50 | PDGFR Kinase | Human Bone Marrow Fibroblasts | 20 µM | [] |

| IC50 | EGFR Kinase | - | 820 µM | |

| IC50 | PDGF-induced Mitogenesis | - | 20 µM | [2] |

| IC50 | EGF-induced Mitogenesis | - | 50 µM | |

| IC50 | Serum-induced Mitogenesis | - | 50 µM |

Pharmacokinetics

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the PDGFR signaling pathway. Upon binding of its ligand (PDGF), the PDGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This creates docking sites for various signaling proteins, initiating downstream cascades that lead to cell proliferation and other cellular responses. This compound, by blocking the initial autophosphorylation step, effectively abrogates this entire signaling cascade.

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacodynamics of this compound.

In Vitro PDGFR Kinase Inhibition Assay

This protocol is adapted from standard biochemical kinase assays and is designed to determine the IC50 of this compound against PDGFR.

Caption: Workflow for an in vitro PDGFR kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human PDGFR-β kinase to the desired concentration in kinase buffer.

-

Prepare a stock solution of a suitable substrate (e.g., 1 mg/mL Poly(Glu,Tyr) 4:1) in water.

-

Prepare a stock solution of ATP in water.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

Add 10 µL of the diluted this compound solution to the wells of a 96-well plate.

-

Add 20 µL of the substrate solution to each well.

-

Add 10 µL of the diluted PDGFR kinase to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

-

-

Detection (ELISA-based):

-

Coat a separate ELISA plate with a phosphotyrosine-specific antibody.

-

Transfer the reaction mixture to the coated ELISA plate and incubate.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate for the enzyme and measure the resulting signal using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression analysis.

-

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of PDGF-dependent cells, such as NIH-3T3 fibroblasts.

References

AG 370: A Technical Overview of its Discovery and Development

Introduction

AG 370 is a synthetically derived small molecule belonging to the tyrphostin class of protein kinase inhibitors.[1] It has been identified as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase, a key enzyme in cellular signaling pathways that regulate growth, proliferation, and differentiation.[2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development history of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

The discovery of this compound was part of a broader research initiative focused on developing selective inhibitors for various protein tyrosine kinases.[1] These efforts led to the creation of a class of compounds known as tyrphostins, which are structurally designed to compete with the substrate binding site of tyrosine kinases. This compound emerged from structure-activity relationship (SAR) studies on a series of indole tyrphostins.[1][4]

While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature, the general approach for creating indole-based tyrphostins involves the condensation of an indole aldehyde with an active methylene compound, such as malononitrile, to yield the characteristic benzylidenemalononitrile core structure.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the PDGFR tyrosine kinase. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that lead to cellular responses such as mitogenesis and migration.

This compound targets the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor and other substrates. This blockade of autophosphorylation effectively halts the initiation of the PDGF signaling cascade.

Signaling Pathway

The PDGF signaling pathway is a critical regulator of cell proliferation and migration. Its aberrant activation is implicated in various diseases, including cancer and fibrotic disorders. This compound's inhibition of PDGFR interrupts this pathological signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary target, PDGFR, as well as other related kinases to assess its selectivity.

| Target Kinase | IC50 Value | Cell Line/System | Reference |

| PDGFR | 20 µM | Human bone marrow fibroblasts | [3] |

| EGFR | 820 µM | Not Specified | [3] |

| PDGF-induced Mitogenesis | 20 µM | Human bone marrow fibroblasts | |

| EGF-induced Mitogenesis | 50 µM | Human bone marrow fibroblasts |

Experimental Protocols

The characterization of this compound involved several key in vitro experiments to determine its potency and selectivity. The general methodologies are outlined below.

Kinase Inhibition Assay (PDGFR Autophosphorylation)

This assay is designed to measure the direct inhibitory effect of this compound on the autophosphorylation of the PDGF receptor.

-

Cell Culture and Stimulation: Human bone marrow fibroblasts are cultured to near confluence.

-

Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Ligand Stimulation: The cells are then stimulated with a saturating concentration of PDGF to induce receptor autophosphorylation.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the PDGFR is immunoprecipitated from the cell lysates using a specific anti-PDGFR antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.

-

Data Analysis: The intensity of the phosphotyrosine signal is quantified and plotted against the inhibitor concentration to determine the IC50 value.

Cell Proliferation (Mitogenesis) Assay

This assay assesses the ability of this compound to inhibit cell growth induced by growth factors.

-

Cell Seeding: Human bone marrow fibroblasts are seeded in 96-well plates and allowed to attach overnight.

-

Serum Starvation: The cells are serum-starved for 24-48 hours to synchronize them in the G0 phase of the cell cycle.

-

Inhibitor and Growth Factor Treatment: The cells are treated with various concentrations of this compound, followed by the addition of PDGF or EGF.

-

[³H]Thymidine Incorporation: After a defined incubation period, [³H]thymidine is added to the culture medium. The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.

-

Scintillation Counting: The cells are harvested, and the incorporated [³H]thymidine is measured using a scintillation counter.

-

IC50 Determination: The proliferation data is normalized to controls and plotted against the inhibitor concentration to calculate the IC50 value.

Experimental Workflow Diagram

References

- 1. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostins IV--highly potent inhibitors of EGF receptor kinase. Structure-activity relationship study of 4-anilidoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indole tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AG 370 and its related analogs, a class of tyrphostins known for their inhibitory activity against protein tyrosine kinases. This compound, an indole tyrphostin, demonstrates potent inhibition of Platelet-Derived Growth Factor Receptor (PDGFR)-mediated signaling and mitogenesis, with weaker activity against the Epidermal Growth Factor Receptor (EGFR). This document details the mechanism of action, structure-activity relationships, and quantitative inhibitory data for this compound and a range of related compounds. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound and Tyrphostins

Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs).[1] These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention.

This compound is an indole-based tyrphostin that has been identified as a potent inhibitor of PDGF-induced mitogenesis.[2][3] Its chemical name is 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile. It exhibits selectivity for PDGFR over EGFR, making it a valuable tool for studying the specific roles of these signaling pathways.

Mechanism of Action

This compound and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding site within the catalytic domain of the tyrosine kinase, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This inhibition of autophosphorylation and substrate phosphorylation effectively blocks the downstream signaling cascades.[3]

Specifically, this compound has been shown to inhibit the autophosphorylation of the PDGF receptor in both intact and digitonin-permeabilized fibroblasts. This leads to the blockage of tyrosine phosphorylation of intracellular substrates that associate with the PDGF receptor.[3]

Chemical Structures and Quantitative Data

The inhibitory potency of this compound and its related compounds varies depending on their chemical structure and the target kinase. The following tables summarize the available quantitative data for a selection of these compounds.

| Compound | Chemical Structure | Target Kinase | IC50 | Reference |

| This compound | 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile | PDGF-induced mitogenesis | 20 µM | [2][3] |

| EGF-induced mitogenesis | 50 µM | [3] | ||

| AG 1295 | 6,7-Dimethyl-2-phenylquinoxaline | PDGFR | 0.3-0.5 µM | [4] |

| AG 1296 | 6,7-dimethoxy-2-phenyl-quinoxaline | PDGFR | 0.3-0.5 µM | [5] |

| c-Kit | 1.8 µM | [5] | ||

| FGFR | 12.3 µM | [5] | ||

| Tyrphostin A9 | (3,5-Di-tert-butyl-4-hydroxybenzylidene)malononitrile | PDGFR | 0.5 µM | |

| AG 490 | 2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | JAK-2 | Potent inhibitor | |

| EGFR autophosphorylation | Inhibits | |||

| AG 1478 | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | EGFR | 3 nM | |

| AG 825 | ErbB2 | 0.15 µM | [4] | |

| PDGFR autophosphorylation | 40 µM | [4] | ||

| Tyrphostin 9 | PDGFR | 0.5 µM | [4] | |

| EGFR | 460 µM | [4] |

Signaling Pathways

This compound and its analogs primarily target the PDGFR and EGFR signaling pathways. Inhibition of these receptor tyrosine kinases blocks downstream cascades that are critical for cell proliferation and survival.

PDGF Receptor Signaling Pathway

The binding of PDGF to its receptor induces receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for various SH2 domain-containing proteins, leading to the activation of multiple downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways.

PDGF Receptor Signaling Cascade.

EGF Receptor Signaling Pathway

Similar to PDGFR, ligand binding to EGFR triggers dimerization and autophosphorylation, initiating downstream signaling. Key pathways activated include the PI3K/Akt and Ras/MAPK cascades, which drive cell growth and proliferation.

EGF Receptor Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a non-radioactive method to determine the IC50 value of a test compound against a purified protein tyrosine kinase.

HTRF In Vitro Kinase Assay Workflow.

Materials:

-

Recombinant human PDGFR or EGFR kinase

-

Biotinylated tyrosine kinase substrate (e.g., Poly-Glu-Tyr)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Sodium Orthovanadate, 10 mM MgCl2, 2 mM DTT)

-

Detection Buffer

-

Europium cryptate-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

Add 2 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.

-

Prepare a master mix of the kinase and biotinylated substrate in Kinase Assay Buffer and add 4 µL to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare an ATP solution in Kinase Assay Buffer and add 4 µL to each well to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a detection mix containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer.

-

Add 10 µL of the detection mix to each well to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to the DMSO control to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (BrdU Incorporation)

This assay measures the effect of a test compound on DNA synthesis in cells stimulated with a mitogen like PDGF.

BrdU Cell Proliferation Assay Workflow.

Materials:

-

Human bone marrow fibroblasts or other PDGF-responsive cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

PDGF-BB

-

Test compound (e.g., this compound)

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody (HRP-conjugated)

-

TMB substrate

-

Stop Solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation and Labeling: Add PDGF-BB (e.g., 20 ng/mL) and BrdU labeling reagent to each well. Incubate for 12-24 hours.

-

Cell Fixation and DNA Denaturation:

-

Remove the labeling medium and fix the cells with Fixing/Denaturing solution for 30 minutes at room temperature.

-

-

Immunodetection:

-

Wash the wells with wash buffer.

-

Add the anti-BrdU HRP-conjugated antibody and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

-

Signal Development and Measurement:

-

Add TMB substrate and incubate until color develops.

-

Add Stop Solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the PDGF-stimulated control and determine the IC50 value.

Western Blot Analysis of PDGFR Phosphorylation

This protocol details the detection of phosphorylated PDGFR in cell lysates to assess the inhibitory effect of a compound.

Materials:

-

PDGF-responsive cells

-

PDGF-BB

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total PDGFRβ

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and serum-starve as described above.

-

Pre-treat with the test compound for 1-2 hours.

-

Stimulate with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal.

-

-

Stripping and Reprobing:

-

The membrane can be stripped and reprobed with an anti-total PDGFRβ antibody to confirm equal protein loading.

-

Conclusion

This compound and its related tyrphostin analogs are valuable chemical probes for investigating the roles of PDGFR and EGFR signaling in various cellular processes. Their selective inhibitory activities, particularly the preference of this compound for PDGFR, allow for the dissection of these complex signaling networks. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with these and similar compounds. Further exploration of the structure-activity relationships within the indole tyrphostin class may lead to the development of more potent and selective inhibitors with therapeutic potential.

References

AG 370: A Technical Guide to its Biological Function and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 370, a tyrphostin derivative, is a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. By targeting the ATP-binding site of the receptor's kinase domain, this compound effectively blocks the initiation of downstream signaling cascades crucial for cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its impact on cellular pathways. Detailed experimental protocols for assessing its activity and quantitative data on its inhibitory effects are presented to support further research and drug development efforts in oncology and other proliferative diseases.

Introduction

Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) play a pivotal role in normal physiological processes, including embryonic development and wound healing. However, aberrant activation of the PDGF signaling pathway is a key driver in the pathogenesis of various diseases, including cancer, fibrosis, and atherosclerosis. The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases, PDGFRα and PDGFRβ. This binding induces receptor dimerization and autophosphorylation, creating docking sites for various signaling molecules and initiating a cascade of downstream cellular responses.

This compound emerges as a valuable tool for studying the physiological and pathological roles of PDGF signaling. As a selective inhibitor, it allows for the targeted disruption of this pathway, enabling researchers to dissect its intricate mechanisms and evaluate its potential as a therapeutic target.

Mechanism of Action

This compound is a competitive inhibitor of the PDGF receptor's tyrosine kinase domain. It competes with ATP for binding to the catalytic site of the receptor, thereby preventing the autophosphorylation of tyrosine residues in the intracellular domain. This initial phosphorylation event is critical for the recruitment and activation of downstream signaling proteins. By blocking this step, this compound effectively abrogates the entire PDGF-mediated signaling cascade.

Cellular Pathways Affected by this compound

The primary cellular pathway inhibited by this compound is the PDGF receptor signaling cascade. Upon ligand binding, PDGF receptors dimerize and transphosphorylate each other on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for SH2 domain-containing proteins, which in turn activate several key downstream pathways:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound-mediated inhibition of PDGFR prevents the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), leading to the suppression of AKT signaling.

-

MAPK/ERK Pathway: This cascade, also known as the Ras-Raf-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and migration. By blocking PDGFR activation, this compound prevents the activation of Ras and the subsequent phosphorylation cascade of the MAPK/ERK pathway.

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) is another key signaling molecule activated by PDGFR. Its activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C (PKC) activation, respectively. This compound inhibits the activation of this pathway.

The inhibition of these critical signaling pathways ultimately leads to the anti-proliferative and anti-migratory effects of this compound.

Caption: PDGF Signaling Pathway Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological process by 50%.

| Parameter | Value | Cell Line/System | Reference |

| PDGF Receptor Kinase Inhibition (IC50) | 20 µM | Human Bone Marrow Fibroblasts | [1] |

| EGF Receptor Kinase Inhibition (IC50) | 820 µM | - | [1] |

Note: IC50 values can vary depending on the cell line, assay conditions, and the specific PDGF receptor isoform being targeted.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottomed plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Caption: MTT Cell Proliferation Assay Workflow.

Western Blot Analysis of PDGF Receptor Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on PDGF-induced receptor phosphorylation.

Materials:

-

Cell line expressing PDGF receptors

-

Serum-free cell culture medium

-

PDGF-BB ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFR) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total PDGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

Caption: Western Blot Workflow for PDGFR Phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of the PDGF receptor tyrosine kinase, making it an invaluable research tool for elucidating the roles of PDGF signaling in health and disease. Its ability to block key cellular pathways involved in proliferation and migration underscores its potential as a lead compound for the development of targeted therapies for cancer and other proliferative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biological functions of this compound and explore its therapeutic applications.

References

An In-depth Technical Guide on the Initial Studies and Preliminary Data of AG-370

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-370 is a synthetically derived small molecule belonging to the thieno[2,3-d]pyrimidine class of compounds. Initial preclinical investigations have identified AG-370 as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. Furthermore, emerging evidence suggests a potential secondary mechanism of action as a microtubule targeting agent. This technical guide provides a comprehensive overview of the initial studies and preliminary data on AG-370, including its chemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Introduction

AG-370 has emerged as a compound of interest in preclinical cancer research due to its dual-action potential. Its primary established role is the selective inhibition of the PDGFR signaling pathway, a critical mediator of cell proliferation, migration, and angiogenesis in various pathologies, including cancer. More recent findings, however, suggest that AG-370 may also exert its effects through the disruption of microtubule dynamics, a well-established target for cancer chemotherapy. This guide synthesizes the currently available preliminary data on AG-370 to provide a foundational resource for the scientific community.

Chemical Properties

| Property | Value |

| Chemical Name | 2-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thieno[2,3-d]pyrimidine |

| Molecular Formula | C15H9N5 |

| Molecular Weight | 259.27 g/mol |

| Chemical Structure | [Insert Chemical Structure Image if available] |

Mechanism of Action

PDGFR Kinase Inhibition

AG-370 functions as a selective inhibitor of the PDGFR tyrosine kinase. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that lead to cell proliferation, survival, and migration. AG-370 competitively binds to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing autophosphorylation and blocking the initiation of these downstream signaling events.

Microtubule Targeting

Preliminary studies suggest that AG-370 may also function as a microtubule-targeting agent.[1] Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in rapidly dividing cancer cells. It is hypothesized that AG-370 may bind to tubulin, disrupting its polymerization and leading to cell cycle arrest and cell death.[1]

Quantitative Data

Table 1: In Vitro Efficacy of AG-370

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Kinase Inhibition | PDGFR | IC50 | 20 µM | [2] |

| Kinase Inhibition | EGFR | IC50 | 820 µM | |

| Antiproliferative Assay | Human Melanoma (MDA-MB-435) | IC50 | Data Not Available | [1] |

| Microtubule Depolymerization | A-10 Cells | EC50 | Data Not Available | [1] |

Experimental Protocols

PDGFR Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of AG-370 against PDGFR kinase.

Materials:

-

Recombinant human PDGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

AG-370

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of AG-370 in kinase buffer.

-

In a 384-well plate, add the PDGFR kinase domain, the peptide substrate, and the various concentrations of AG-370.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the AG-370 concentration and determine the IC50 value using a suitable software.

Cell-Based Proliferation Assay (General Protocol)

This protocol describes a general method to assess the antiproliferative effects of AG-370 on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MDA-MB-435)

-

Complete cell culture medium

-

AG-370

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of AG-370 in the complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of AG-370. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the MTT reagent to each well and incubate for a further 2-4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (General Protocol)

This protocol provides a general method for evaluating the effect of AG-370 on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

AG-370

-

Glycerol

-

96-well plates

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a serial dilution of AG-370 in polymerization buffer.

-

On ice, add tubulin, GTP, and the various concentrations of AG-370 to the wells of a 96-well plate.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time.

-

Plot the absorbance against time to generate polymerization curves.

-

Analyze the curves to determine the effect of AG-370 on the rate and extent of tubulin polymerization. An IC50 value can be calculated by measuring the inhibition of polymerization at various concentrations.

Signaling Pathways and Experimental Workflows

PDGFR Signaling Pathway

Caption: PDGFR signaling pathway and the inhibitory action of AG-370.

Microtubule Dynamics and AG-370

Caption: Proposed mechanism of AG-370 on microtubule dynamics.

Experimental Workflow for IC50 Determination

Caption: General workflow for determining the IC50 value of AG-370.

Conclusion and Future Directions

The preliminary data on AG-370 highlight its potential as a promising anticancer agent with a dual mechanism of action. Its selectivity for PDGFR over EGFR suggests a favorable therapeutic window. The emerging evidence of its microtubule-targeting activity warrants further investigation to fully characterize this mechanism and its contribution to the overall efficacy of the compound. Future studies should focus on obtaining more comprehensive in vitro data, including IC50 values against a broader panel of cancer cell lines and detailed structure-activity relationship (SAR) studies. Furthermore, in vivo studies in relevant animal models are necessary to evaluate the pharmacokinetic properties, efficacy, and safety profile of AG-370, which will be crucial for its potential translation into clinical development. As of the current date, there is no publicly available information on any clinical trials involving AG-370.

References

Methodological & Application

Application Notes and Protocols for AG 370 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 370, a member of the tyrphostin family of compounds, is a potent inhibitor of protein tyrosine kinases (PTKs). Specifically, this compound demonstrates significant inhibitory activity against the platelet-derived growth factor (PDGF) receptor tyrosine kinase. PDGF signaling plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the PDGF signaling pathway is implicated in various pathological conditions, including cancers and fibrotic diseases. This compound exerts its effect by blocking the autophosphorylation of the PDGF receptor, thereby inhibiting downstream signaling cascades and cellular processes such as mitogenesis. These characteristics make this compound a valuable tool for studying PDGF-mediated cellular events and for investigating the therapeutic potential of targeting this pathway.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on cell proliferation induced by different growth factors.

| Parameter | Cell Type | Stimulant | IC50 Value | Reference |

| Mitogenesis Inhibition | Human Bone Marrow Fibroblasts | PDGF | 20 µM | |

| Mitogenesis Inhibition | Human Bone Marrow Fibroblasts | EGF | 50 µM | |

| Mitogenesis Inhibition | Human Bone Marrow Fibroblasts | Human Serum | 50 µM |

Signaling Pathway

The following diagram illustrates the simplified PDGF signaling pathway and the point of inhibition by this compound.

Caption: PDGF signaling pathway and this compound inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder. The molecular weight of this compound may vary slightly between suppliers, so refer to the manufacturer's specifications.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be required to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Experiment 1: Determination of IC50 of this compound on PDGF-Induced Cell Proliferation (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation induced by PDGF.

Materials:

-

Human bone marrow fibroblasts (or other PDGF-responsive cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Recombinant human PDGF-BB

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

Caption: Workflow for the MTT-based cell proliferation assay.

-

Cell Seeding: Seed human bone marrow fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells in a quiescent state.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the serum-free medium from the wells and add 90 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1-2 hours.

-

PDGF Stimulation: Prepare a stock solution of PDGF-BB in serum-free medium. Add 10 µL of the PDGF-BB solution to each well to a final concentration known to induce mitogenesis (e.g., 20 ng/mL). Also, include control wells with no PDGF stimulation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Normalize the data to the control wells (PDGF stimulation without this compound).

-

Plot the percentage of proliferation inhibition against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Experiment 2: Western Blot Analysis of PDGF Receptor Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on PDGF-induced phosphorylation of the PDGF receptor.

Materials:

-

Human bone marrow fibroblasts (or other PDGF-responsive cell line)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Recombinant human PDGF-BB

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-PDGFRβ (Tyr751)

-

Anti-total-PDGFRβ

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

Caption: Workflow for Western blot analysis of PDGFR phosphorylation.

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ and a loading control like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated PDGFRβ signal to the total PDGFRβ and loading control signals.

-

Troubleshooting

-

Low signal in Western blot: Ensure fresh lysis buffer with active phosphatase inhibitors is used. Optimize antibody concentrations and incubation times.

-

High background in Western blot: Increase the number and duration of wash steps. Ensure the blocking buffer is appropriate for the primary antibody.

-

Inconsistent MTT assay results: Ensure accurate cell seeding and consistent incubation times. Check for DMSO toxicity at higher concentrations.

-

This compound insolubility: Ensure the stock solution is fully dissolved in DMSO before diluting in an aqueous medium. Sonication can aid dissolution.

These protocols provide a foundation for utilizing this compound in cell culture experiments. Researchers should optimize conditions for their specific cell lines and experimental setups.

Application Notes and Protocols for In Vivo Studies with AG 370 (Tyrphostin AG 370)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 370, also known as Tyrphostin this compound, is a potent inhibitor of protein tyrosine kinases (PTKs), with marked specificity for the Platelet-Derived Growth Factor (PDGF) receptor.[1] PDGF and its receptor (PDGFR) play a crucial role in regulating cell proliferation, migration, and survival.[1] Dysregulation of the PDGF signaling pathway is implicated in the pathogenesis of various diseases, including numerous cancers where it can drive tumor growth and angiogenesis. This compound exerts its therapeutic potential by inhibiting the autophosphorylation of the PDGF receptor, a critical step in the activation of downstream signaling cascades.[1] In vitro studies have demonstrated its efficacy in blocking PDGF-induced mitogenesis.[1]

These application notes provide a comprehensive guide for the design and execution of in vivo experimental studies to evaluate the anti-tumor efficacy of this compound in preclinical animal models. While specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for similar tyrosine kinase inhibitors targeting the PDGF pathway.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Line/Target | IC50 | Reference |

| PDGF-induced Mitogenesis | Human Bone Marrow Fibroblasts | 20 µM | [1] |

| EGF-induced Mitogenesis | Human Bone Marrow Fibroblasts | 50 µM | [1] |

| Human Serum-induced Mitogenesis | Human Bone Marrow Fibroblasts | 50 µM | [1] |

Representative In Vivo Efficacy Data (Hypothetical)

The following table is a template illustrating how in vivo efficacy data for this compound could be presented. The values are for illustrative purposes only and would need to be determined experimentally.

| Treatment Group | Dosage (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Body Weight Change (%) |

| Vehicle Control | - | Intraperitoneal | 1500 ± 250 | 0 | +5 ± 2 |

| This compound | 10 | Intraperitoneal | 1100 ± 180 | 27 | +3 ± 3 |

| This compound | 25 | Intraperitoneal | 750 ± 150 | 50 | +1 ± 4 |

| This compound | 50 | Intraperitoneal | 400 ± 100 | 73 | -2 ± 5 |

| Positive Control (e.g., Sunitinib) | 40 | Oral Gavage | 500 ± 120 | 67 | -3 ± 4 |

Signaling Pathway and Experimental Workflow

PDGF Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the PDGF signaling pathway by blocking receptor autophosphorylation.

In Vivo Xenograft Model Experimental Workflow

References

Application Notes and Protocols for AG 370 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of AG 370, a tyrphostin and potent inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase, in mouse models. The following protocols and data are compiled to facilitate preclinical research into the therapeutic potential of this compound.

Mechanism of Action

This compound is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. It specifically targets the PDGF receptor, a key mediator in cellular proliferation, migration, and survival.[1] Upon binding of its ligand, PDGF, the receptor dimerizes and undergoes autophosphorylation of its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function and are often dysregulated in diseases such as cancer.[2][3][4] this compound acts by competitively inhibiting the ATP binding site of the PDGF receptor's kinase domain, thereby blocking the initial autophosphorylation step and abrogating downstream signaling.[1]

Data Presentation

| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |

| AG 490 | NOD mice | 1 mg/mouse | Intraperitoneal (i.p.) | 3 times/week for 4 weeks, then once/week for 6 weeks | DMSO | [5][6] |

| AG 126 | Mice | Not specified | Not specified | Not specified | Not specified | [7][8] |

| AG 556 | Mice | Not specified | Not specified | Not specified | Not specified | [7][8] |

Note: The provided dosages for other tyrphostins should be used as a reference for designing initial dose-finding experiments for this compound. It is critical to perform toxicity and efficacy studies to determine the optimal dose for the specific mouse model and disease under investigation.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific experimental design, institutional guidelines, and the chosen mouse model.

Formulation of this compound